4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is a fluorinated benzamide derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity, making them valuable in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Amidation: Formation of the amide bond between the benzene ring and the isobutylamino group.
Common reagents used in these reactions include fluorinating agents like Selectfluor and amide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and amidation reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the amide group to a carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-Fluorobenzoic acid.
Reduction: Formation of 4-Fluoro-N-(2-(isobutylamino)ethyl)benzamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Another fluorinated benzamide with similar properties but different substituents.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A compound with both fluorine and chlorine atoms, offering different reactivity and applications.
Uniqueness
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is unique due to its specific combination of fluorine and isobutylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C13H17FN2O2 |
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Molecular Weight |
252.28 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H17FN2O2/c1-9(2)7-15-12(17)8-16-13(18)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
XIOTWKIIWMFKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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